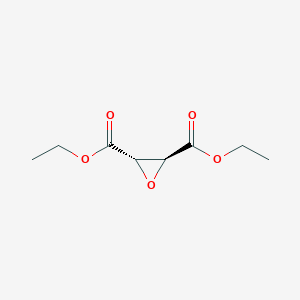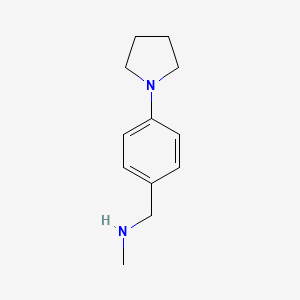
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar amines. For instance, the synthesis of related compounds, their molecular structures, and their interactions with other chemicals are discussed, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound with a similar pyrrolidinyl structure, is described as involving an asymmetric Michael addition followed by a stereoselective alkylation . This suggests that the synthesis of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine could potentially involve similar steps, with modifications to accommodate the benzyl group.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(pyridin-4-yl)pyridin-4-amine, has been studied using molecular simulation methods, which could be applied to N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine to predict its structure and behavior . Additionally, the crystal structures of a series of N-(pyrrol-2-yl)amines have been determined, showing how small changes in structure can significantly affect molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of similar compounds, such as the role of N-methyltransferases in the neurotoxicity associated with the metabolites of 4-substituted pyridines, provides a context for understanding how N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine might undergo biotransformation and what potential biological effects it could have .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their tautomeric preferences, electron distribution, and protonation energy, are discussed in the literature . These properties are crucial for understanding the behavior of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine in different environments and could be inferred from the properties of structurally similar compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Key Intermediates for Antibiotics : N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a variant of the compound , has been utilized as a key intermediate in the synthesis of premafloxacin, an antibiotic targeting veterinary pathogens. This synthesis involves an asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Role in Preparing Quinolone Antibacterials : Similar compounds are used in the synthesis of various 3-(1-aminoethyl)pyrrolidines, which serve as C7 side chains in the preparation of stereochemically pure quinolone antibacterials (Schroeder et al., 1992).
Oxidative Transformation to Lactams : Aerobic oxidation of cyclic amines, including N-methyl cyclic tertiary amines, to lactams (precursors to commercial products like nylon) is catalyzed by CeO2-supported gold nanoparticles, showcasing the compound's role in chemical feedstock production (Dairo et al., 2016).
Methylation of Pyridines to Quaternary Amines : N-methyltransferases have been observed to methylate various pyridines, including 4-phenylpyridine, to quaternary amines, highlighting the compound's involvement in the generation of neurotoxins (Ansher et al., 1986).
Applications in Medical and Biological Research
Pharmacological Characterization : Research on compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) has contributed to understanding κ-opioid receptor antagonism, indicating potential for treating depression and addiction disorders (Grimwood et al., 2011).
Unique Oxidation Reactions in Amino Acid Synthesis : The oxidation of N-acyl cyclic amines, similar to the compound , with ruthenium porphyrin and pyridine N-oxide leads to the direct conversion of proline residues in peptides to glutamate, a novel C-N bond cleavage reaction (Ito et al., 2005).
Pyrrolidines Synthesis and Applications : Studies on pyrrolidines synthesis, such as the [3+2] cycloaddition involving N-methyl azomethine ylide, highlight their significance in medicine and industry, including uses as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Industrial and Environmental Implications
- Amines in the Human Environment : Studies have detected various primary and secondary amines, including pyrrolidine and N-methylpyrrolidine, in environmental samples such as vegetables, fish products, and surface waters. These findings emphasize the compound's prevalence in the human environment and potential impact on health (Neurath et al., 1977).
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,13H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSIBXGPJNBMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427707 |
Source


|
| Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |
CAS RN |
823188-79-0 |
Source


|
| Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

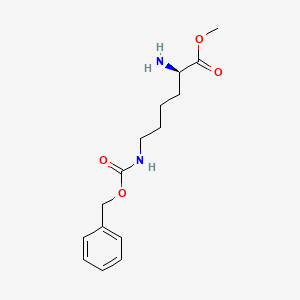
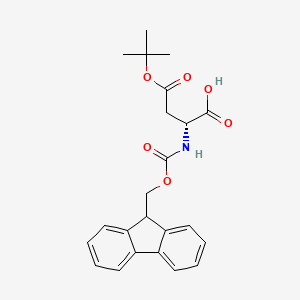

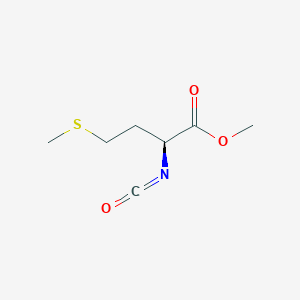

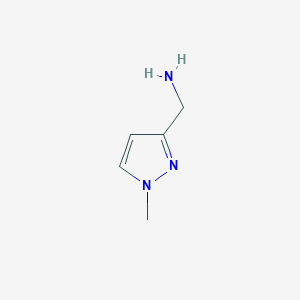
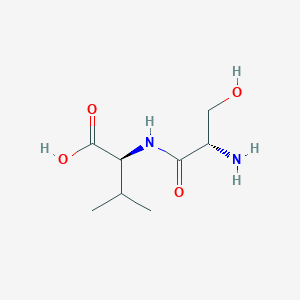
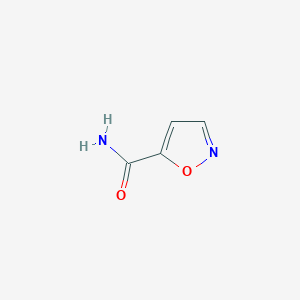
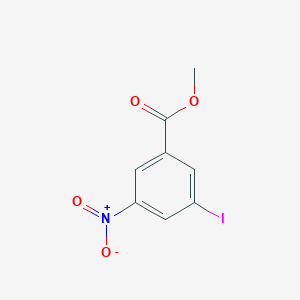
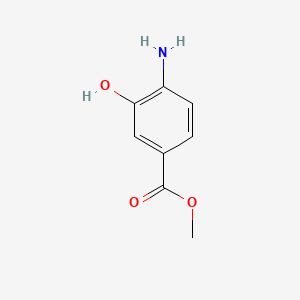
![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)
